molecular formula C17H22N2O4 B054327 N-Boc-5-methyl-D-tryptophan CAS No. 114873-18-6

N-Boc-5-methyl-D-tryptophan

Cat. No. B054327
M. Wt: 318.4 g/mol
InChI Key: LXTPSKBAIKOFNX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-5-methyl-D-tryptophan is a compound that has been used in various research studies . The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups .


Synthesis Analysis

The synthesis of N-Boc-5-methyl-D-tryptophan involves the use of di-tert-butyl dicarbonate under basic conditions . The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular formula of N-Boc-5-methyl-D-tryptophan is C17H22N2O4 . The molecular weight is 318.38 .


Chemical Reactions Analysis

The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Future Directions

The future directions of N-Boc-5-methyl-D-tryptophan research could involve its use in the synthesis of medicinally active compounds . Its deprotection strategy involving oxalyl chloride could be further explored .

properties

IUPAC Name

(2R)-3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTPSKBAIKOFNX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-5-methyl-D-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.